molecular formula C19H17NO5 B2589950 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034205-36-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2589950
CAS No.: 2034205-36-0
M. Wt: 339.347
InChI Key: UPJCIFYLJXPGEP-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a benzofuran-2-yl moiety linked via a methoxyethyl group to the carboxamide nitrogen. The methoxyethyl-benzofuran substituent in this compound may influence its pharmacokinetic and pharmacodynamic properties compared to other derivatives, as discussed below.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-22-18(17-8-12-4-2-3-5-14(12)25-17)10-20-19(21)13-6-7-15-16(9-13)24-11-23-15/h2-9,18H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCIFYLJXPGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzo[d][1,3]dioxole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via a palladium-catalyzed arylation reaction, followed by cyclization.

    Preparation of Benzo[d][1,3]dioxole Intermediate: This intermediate can be synthesized from catechol derivatives through a series of reactions, including methoxylation and cyclization.

    Coupling Reaction: The final step involves coupling the benzofuran and benzo[d][1,3]dioxole intermediates through an amide bond formation reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The benzofuran moiety is known for its ability to interact with DNA and inhibit tumor growth, suggesting that this compound may also possess similar properties.

Case Study: In vitro Studies

Research conducted on structurally related compounds has shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives of benzofuran have been reported to inhibit the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and caspases .

Pharmacological Applications

2.1 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, indicating that this compound may also exhibit similar effects. Neuroprotection is crucial in conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress plays a significant role in neuronal death.

Case Study: Oxidative Stress Reduction

In experimental models, compounds with benzofuran structures have been shown to reduce oxidative stress markers in neuronal cells. This suggests that this compound could potentially protect neurons from damage caused by free radicals .

Antimicrobial Properties

3.1 Antibacterial and Antifungal Activity

The antimicrobial potential of this compound has also been explored. Compounds containing dioxole rings are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Case Study: Efficacy Against Pathogens

In vitro tests have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a viable pathway for developing new antimicrobial agents based on this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the benzofuran or dioxole components can significantly influence its biological activity.

Structural ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of methoxy groupEnhanced neuroprotective effects
Changes in carboxamide positionVariability in antimicrobial efficacy

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The benzofuran and benzo[d][1,3]dioxole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Flavor Enhancers (S807 and S9229)

  • S807: Exhibits umami flavor potentiation at 1,000-fold lower concentrations than MSG.
  • Metabolism : Both S807 and S9229 undergo rapid oxidative degradation, primarily via cytochrome P450 enzymes, reducing bioaccumulation risks .

Anticancer Agents (IId, BNBC, PZ5)

  • IId: Demonstrates selective cytotoxicity against HeLa (IC₅₀ = 26.59 µM) and HepG2 (IC₅₀ = 65.16 µM) cells, attributed to the electron-donating phenoxy group .
  • BNBC : Acts as a STING pathway agonist, inducing innate immune responses and suppressing tumor growth in mice .
  • PZ5 (arsenical derivative): Combines benzodioxole with a dithiarsinan group, showing synergistic antitumor effects with arsenic trioxide (40% yield in synthesis) .

Antidiabetic Agents (IIc)

Radiolabeled Agents (BA52)

  • [131I]I-BA52: Utilizes iodine-131 for targeted melanoma therapy, achieving partial remission in 60% of patients in pilot trials .

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound has the following characteristics:

  • Common Name : this compound
  • CAS Number : 2034205-36-0
  • Molecular Weight : 339.3 g/mol
  • Chemical Structure : The compound features a benzofuran moiety linked to a benzo[d][1,3]dioxole structure, which contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from apoptosis, particularly in models of neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Study Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectionPrevents neuronal apoptosis
Binding Affinity for PrPScHigh affinity (Kd = 22.6 - 47.7 nM)

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to:

  • A significant reduction in amyloid-beta plaques.
  • Improved cognitive function as assessed by behavioral tests.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that the compound effectively inhibited the production of inflammatory mediators in macrophages exposed to lipopolysaccharide (LPS). Notably, there was a:

  • 50% reduction in TNF-alpha production at a concentration of 10 µM.

These findings suggest that the compound could be beneficial in conditions characterized by chronic inflammation.

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